

# A Technical Guide to the Synthesis and Properties of Azido-PEG9-azide

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## Compound of Interest

Compound Name: Azido-PEG9-azide

Cat. No.: B11828815

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## Introduction

**Azido-PEG9-azide** is a homobifunctional crosslinker featuring a central polyethylene glycol (PEG) chain of nine ethylene oxide units terminated on both ends by an azide group. This structure imparts desirable aqueous solubility and a defined spacer length, making it a valuable tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The terminal azide groups are amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific ligation of alkyne-containing molecules. This guide provides an in-depth overview of its chemical properties and a detailed protocol for its synthesis.

## Chemical Properties and Data

**Azido-PEG9-azide** is a well-defined molecule with specific chemical and physical properties crucial for its application in scientific research. A summary of its key quantitative data is presented in Table 1.

Property	Value	Reference
Chemical Formula	C <sub>20</sub> H <sub>40</sub> N <sub>6</sub> O <sub>9</sub>	[1]
Molecular Weight	508.57 g/mol	[1]
Purity	> 96%	[1]
CAS Number	1171122-72-7	[1]

## Synthesis of Azido-PEG9-azide

The synthesis of **Azido-PEG9-azide** is a two-step process that begins with the activation of the terminal hydroxyl groups of nonaethylene glycol, followed by a nucleophilic substitution with an azide source. A common and effective method involves the mesylation of the diol, followed by reaction with sodium azide.

## Experimental Protocol

### Step 1: Synthesis of Nonaethylene glycol dimesylate

This initial step involves the activation of the terminal hydroxyl groups of nonaethylene glycol by converting them into mesylates, which are excellent leaving groups for the subsequent nucleophilic substitution.

Materials:

- Nonaethylene glycol (1 equivalent)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) (2.2 equivalents)
- Methanesulfonyl chloride (MsCl) (2.2 equivalents)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Brine solution

#### Procedure:

- Dissolve nonaethylene glycol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to 0 °C using an ice bath.
- Slowly add triethylamine to the stirred solution.
- Add methanesulfonyl chloride dropwise to the reaction mixture while maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nonaethylene glycol dimesylate.

#### Step 2: Synthesis of **Azido-PEG9-azide**

In the second step, the mesylate groups of the intermediate are displaced by azide ions to yield the final product.

#### Materials:

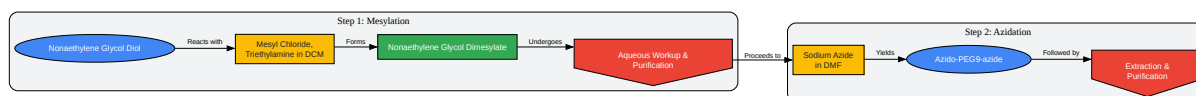
- Nonaethylene glycol dimesylate (1 equivalent)
- Dimethylformamide (DMF)
- Sodium azide ( $\text{NaN}_3$ ) (10 equivalents)
- Dichloromethane (DCM)
- Deionized water

## Procedure:

- Dissolve the crude nonaethylene glycol dimesylate in DMF.
- Add sodium azide to the solution.
- Heat the reaction mixture to 80-90 °C and stir overnight.
- After cooling to room temperature, dilute the reaction mixture with water.
- Extract the aqueous layer multiple times with DCM.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Azido-PEG9-azide**.
- Purify the product using column chromatography (e.g., silica gel with a gradient of ethyl acetate in hexanes) to obtain the pure **Azido-PEG9-azide**.

## Synthetic Workflow

The synthesis of **Azido-PEG9-azide** can be visualized as a two-step experimental workflow. The following diagram illustrates the logical progression from the starting material to the final product.



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Caption: Synthetic workflow for **Azido-PEG9-azide**.

## Applications in Research and Drug Development

**Azido-PEG9-azide** serves as a versatile linker in various scientific applications. Its primary utility lies in its ability to conjugate different molecular entities through "click chemistry."

- **PROTACs:** In the field of targeted protein degradation, **Azido-PEG9-azide** can be used as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, forming a PROTAC.[2]
- **Bioconjugation:** The azide functionalities allow for the attachment of the PEG linker to proteins, peptides, or other biomolecules that have been modified to contain an alkyne group. This is useful for improving the pharmacokinetic properties of therapeutic proteins or for attaching imaging agents.
- **Drug Delivery:** The hydrophilic PEG chain can enhance the solubility and stability of hydrophobic drugs, and the terminal azides provide a means for attaching targeting ligands to direct the drug to specific cells or tissues.

## Conclusion

**Azido-PEG9-azide** is a valuable chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure, water solubility, and reactive azide end groups make it an ideal linker for a variety of applications, particularly in the burgeoning field of PROTACs and other targeted therapies. The synthetic protocol provided in this guide offers a reliable method for its preparation, enabling its wider use in the scientific community.

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## References

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